

# CAS number for Pentafluoroethyl methyl ether

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## Compound of Interest

Compound Name: Pentafluoroethyl methyl ether

Cat. No.: B3040657

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An In-depth Technical Guide to **Pentafluoroethyl Methyl Ether** (CAS No. 22410-44-2)

## Abstract

This technical guide provides a comprehensive overview of **Pentafluoroethyl Methyl Ether**, identified by CAS number 22410-44-2.<sup>[1][2][3][4][5]</sup> Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical information regarding its physicochemical properties, a plausible synthesis pathway with mechanistic considerations, its emerging applications, and detailed safety and handling protocols. As a hydrofluoroether (HFE), this compound presents a unique combination of properties, including chemical inertness and specific solvency, making it a subject of interest in materials science and as a building block in medicinal chemistry. This guide aims to serve as an authoritative resource, grounded in verified scientific data, to support advanced research and application development.

## Chemical Identity and Physicochemical Properties

**Pentafluoroethyl methyl ether** is a fluorinated organic compound with the chemical formula  $C_3H_3F_5O$ .<sup>[2][3][4][5]</sup> It is structurally composed of a pentafluoroethyl group ( $C_2F_5$ ) linked to a methyl group ( $CH_3$ ) via an ether oxygen. This structure imparts properties characteristic of hydrofluoroethers, such as low surface tension, non-flammability, and a distinct toxicological profile compared to fully hydrogenated or perfluorinated analogues.

Its primary identifiers are:

- CAS Number: 22410-44-2<sup>[1][2][3][4][5]</sup>

- IUPAC Name: 1,1,1,2,2-pentafluoro-2-methoxyethane[2][6]
- Synonyms: Methyl pentafluoroethyl ether, HFE-245mc, R-E 245cbl[2]

The key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C3H3F5O	[3][4][5]
Molecular Weight	150.05 g/mol	[3][4][5]
Physical State	Gas at STP	
Boiling Point	6 °C (@ 738 mm Hg)	[1]
Melting Point	-115.1 to -114.4 °C	[1]
Density	1.28 g/mL (@ 23 °C)	[1]
Vapor Pressure	Data not available	[1]

## Synthesis and Mechanistic Considerations

The synthesis of fluoroalkyl ethers often involves the reaction of a corresponding alcohol with a perfluoroalkene or the fluorination of a partially halogenated ether. A common and effective method for synthesizing ethers like **Pentafluoroethyl Methyl Ether** is the Williamson ether synthesis, adapted for fluorinated compounds, or direct fluorination of a suitable precursor.

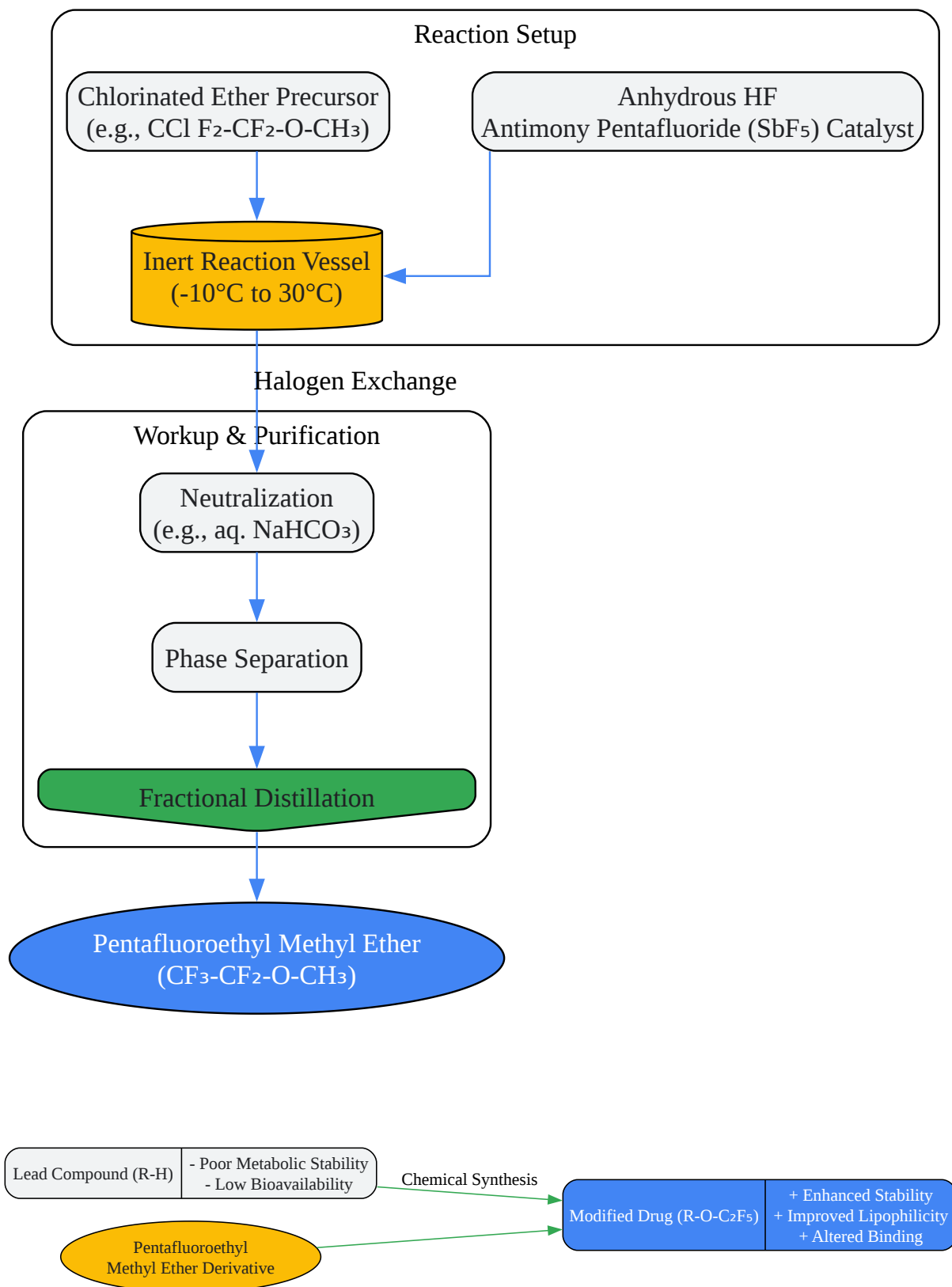
A plausible laboratory-scale synthesis involves the reaction of methanol (or sodium methoxide) with a pentafluoroethyl halide, or the methylation of pentafluoroethanol. However, a more industrially relevant approach is the fluorination of a chlorinated precursor, which leverages commercially available starting materials.

### Conceptual Synthesis Pathway: Halogen Exchange Fluorination

This process involves the reaction of 1-chloro-1,1,2,2-tetrafluoro-2-methoxyethane with a fluorinating agent. The choice of catalyst is critical; Lewis acids like antimony pentafluoride (SbF<sub>5</sub>) are highly effective for such transformations as they facilitate the exchange of chlorine for fluorine.[7]

#### Causality Behind Experimental Choices:

- **Fluorinating Agent (e.g., HF):** Anhydrous hydrogen fluoride is a common and cost-effective source of fluoride ions for industrial-scale fluorination.
- **Catalyst (e.g., SbF<sub>5</sub>):** Antimony pentafluoride is a powerful Lewis acid that polarizes the C-Cl bond of the substrate, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the fluoride ion from HF. This significantly lowers the activation energy for the halogen exchange.<sup>[7]</sup>
- **Reaction Temperature:** The temperature must be carefully controlled. Lower temperatures (-10°C to 30°C) are often employed to minimize side reactions and degradation of the starting material, ensuring higher selectivity for the desired monofluorination product.<sup>[7]</sup>



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